(2,2,6,6-tetramethylcyclohexyl)methanol
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Overview
Description
(2,2,6,6-tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with four methyl groups at positions 2 and 6, and a hydroxymethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-tetramethylcyclohexyl)ketone. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2,2,6,6-tetramethylcyclohexyl)ketone.
Reduction: The compound can be reduced to form (2,2,6,6-tetramethylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (2,2,6,6-tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-tetramethylcyclohexyl)methane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
(2,2,6,6-tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2,2,6,6-tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group and no methyl substitutions.
(2,2,6,6-tetramethylcyclohexyl)ketone: The oxidized form of (2,2,6,6-tetramethylcyclohexyl)methanol.
(2,2,6,6-tetramethylcyclohexyl)methane: The reduced form of this compound.
Uniqueness
This compound is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
83357-68-0 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
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